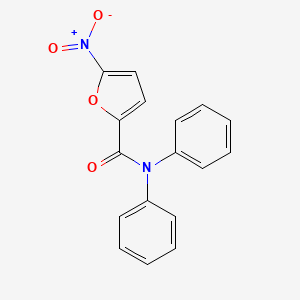
4-ethyl-N-propyl-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-propyl-1-piperazinecarboxamide, also known as EPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPAC belongs to the class of piperazinecarboxamide compounds, which have been extensively studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
4-ethyl-N-propyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
This compound has also been studied for its potential use in the treatment of neurological disorders. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Wirkmechanismus
4-ethyl-N-propyl-1-piperazinecarboxamide exerts its pharmacological effects by modulating the activity of various signaling pathways in cells. It has been shown to activate the protein kinase A (PKA) and protein kinase B (PKB) signaling pathways, which are involved in cell growth, survival, and metabolism. This compound also activates the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a critical role in regulating many cellular processes, including gene expression, metabolism, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It can also inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of cancer cells.
This compound can also improve cognitive function by enhancing synaptic plasticity, the ability of neurons to form new connections and modify existing ones. It can also reduce inflammation in the brain, which is a contributing factor in many neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethyl-N-propyl-1-piperazinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high yield using the described method. Additionally, it has been extensively studied for its pharmacological properties, making it a well-characterized compound.
One limitation of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is complex and not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-ethyl-N-propyl-1-piperazinecarboxamide. One area of interest is in the development of this compound-based therapies for cancer treatment. Researchers are exploring the use of this compound in combination with other chemotherapy drugs to enhance their effectiveness and reduce side effects.
Another area of interest is in the development of this compound-based therapies for neurological disorders. Researchers are exploring the use of this compound in the treatment of Alzheimer's disease, traumatic brain injury, and other neurological disorders.
Finally, researchers are exploring the use of this compound as a tool for understanding the complex signaling pathways involved in cell growth, survival, and metabolism. By studying the effects of this compound on these pathways, researchers can gain insights into the underlying mechanisms of disease and develop new therapies for a wide range of conditions.
Synthesemethoden
The synthesis of 4-ethyl-N-propyl-1-piperazinecarboxamide involves the reaction of N-(4-ethyl-1-piperazinyl)propionamide with acetic anhydride in the presence of a catalytic amount of sulfuric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The yield of this compound is typically around 60-70% using this method.
Eigenschaften
IUPAC Name |
4-ethyl-N-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-3-5-11-10(14)13-8-6-12(4-2)7-9-13/h3-9H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPCDKJFXKBSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5353425.png)

![5-(2,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353436.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5353438.png)
![2-[methyl(2-phenylethyl)amino]-N-[(6-methyl-2-pyridinyl)methyl]-2-indanecarboxamide](/img/structure/B5353440.png)



![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5353475.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5353482.png)
![2-methyl-5-{2-[2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ylamino)ethyl]morpholin-4-yl}pyridazin-3(2H)-one](/img/structure/B5353489.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5353498.png)
![N~1~-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5353525.png)
